molecular formula C12H21ClN4 B3096777 Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride CAS No. 1289385-45-0

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride

Cat. No.: B3096777
CAS No.: 1289385-45-0
M. Wt: 256.77 g/mol
InChI Key: XSIIMFAKIYBKPP-UHFFFAOYSA-N
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Description

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Moiety: This step often involves the use of pyrazine derivatives, which are reacted with the piperidine intermediate under controlled conditions.

    Attachment of the Ethylamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Pyrazine Derivatives: Compounds with a pyrazine moiety are often studied for their antimicrobial and anticancer properties.

    Ethylamine Derivatives: These compounds include the ethylamine group and are used in various chemical and biological applications.

The uniqueness of this compound lies in its combined structure, which allows it to interact with multiple targets and exhibit a range of biological activities.

Properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylethyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.ClH/c1-10(12-9-14-7-8-15-12)16(2)11-3-5-13-6-4-11;/h7-11,13H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIIMFAKIYBKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(C)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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